[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 2415603-87-9
VCID: VC7417146
InChI: InChI=1S/C15H17BrN2O/c16-13-3-1-12-2-4-15(17-14(12)9-13)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2
SMILES: C1CN(CCC1CO)C2=NC3=C(C=CC(=C3)Br)C=C2
Molecular Formula: C15H17BrN2O
Molecular Weight: 321.218

[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol

CAS No.: 2415603-87-9

Cat. No.: VC7417146

Molecular Formula: C15H17BrN2O

Molecular Weight: 321.218

* For research use only. Not for human or veterinary use.

[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol - 2415603-87-9

Specification

CAS No. 2415603-87-9
Molecular Formula C15H17BrN2O
Molecular Weight 321.218
IUPAC Name [1-(7-bromoquinolin-2-yl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C15H17BrN2O/c16-13-3-1-12-2-4-15(17-14(12)9-13)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2
Standard InChI Key DDYLHPLCGDKVFH-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C2=NC3=C(C=CC(=C3)Br)C=C2

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic name [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol delineates its structure: a quinoline ring substituted with bromine at the 7-position, linked via a piperidine ring at the 2-position, and bearing a methanol group at the 4-position of the piperidine. The molecular formula is C₁₆H₁₉BrN₂O, corresponding to a molecular weight of 335.24 g/mol .

Stereochemical Considerations

The piperidine ring introduces stereochemical complexity, as the 4-methanol group may adopt axial or equatorial orientations depending on the ring’s chair conformation. Computational models predict that the equatorial position is energetically favored, minimizing steric hindrance with the quinoline system .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this compound are absent in available literature, analogous bromoquinoline derivatives exhibit characteristic signals:

  • ¹H-NMR: Aromatic protons in the quinoline ring resonate between δ 7.5–8.5 ppm, while the piperidine protons appear as multiplet signals near δ 2.5–3.5 ppm .

  • ¹³C-NMR: The brominated carbon (C-7) typically shows a deshielded signal around δ 120–130 ppm .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 7-Bromoquinoline-2-carbaldehyde: A key intermediate for introducing the quinoline core.

  • 4-(Hydroxymethyl)piperidine: Provides the piperidine-methanol moiety.

Hypothetical Synthetic Route

A plausible synthesis involves the following steps:

  • Formation of 7-Bromoquinoline-2-carbaldehyde:

    • Bromination of quinoline at the 7-position using N-bromosuccinimide (NBS) under radical conditions .

    • Vilsmeier-Haack formylation to introduce the aldehyde group at the 2-position .

  • Reductive Amination with 4-(Hydroxymethyl)piperidine:

    • Condensation of the aldehyde with 4-(hydroxymethyl)piperidine using sodium cyanoborohydride (NaBH₃CN) in methanol .

Table 1: Proposed Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, 80°C75–85
FormylationPOCl₃, DMF, 0°C → rt60–70
Reductive AminationNaBH₃CN, MeOH, rt50–65

Physicochemical Properties

Solubility and Partition Coefficient

  • LogP (Predicted): ~3.2 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Aqueous Solubility: Estimated at <0.1 mg/mL due to the aromatic and heterocyclic framework .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous bromoquinolines reveals decomposition temperatures exceeding 200°C, suggesting reasonable thermal stability .

Applications in Drug Development

Lead Optimization

The piperidine-methanol group offers a handle for further derivatization, enabling solubility adjustments or targeting specific protein pockets .

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